molecular formula C18H14O5S B13941561 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B13941561
M. Wt: 342.4 g/mol
InChI Key: CKUAXALJGLPFHW-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- is a complex organic compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid group and a sulfonyl ester group derived from 4-methylphenol. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the following steps:

    Starting Material: The synthesis begins with 2-naphthalenecarboxylic acid.

    Sulfonylation: The carboxylic acid group is reacted with a sulfonyl chloride derivative of 4-methylphenol under basic conditions to form the sulfonyl ester.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl ester group to a sulfonamide or other reduced forms.

    Substitution: The sulfonyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl ester group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- include:

    2-Naphthalenecarboxylic acid: Lacks the sulfonyl ester group and has different reactivity and applications.

    4-Methylphenyl sulfonyl chloride: Used as a reagent in the synthesis of sulfonyl esters but lacks the naphthalene ring system.

    Naphthalene-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl ester and has different chemical properties.

The uniqueness of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]- lies in its combination of functional groups, which allows for diverse reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C18H14O5S

Molecular Weight

342.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyloxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O5S/c1-12-6-8-15(9-7-12)24(21,22)23-17-11-14(18(19)20)10-13-4-2-3-5-16(13)17/h2-11H,1H3,(H,19,20)

InChI Key

CKUAXALJGLPFHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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